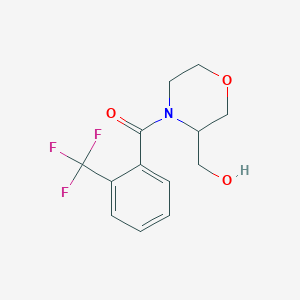

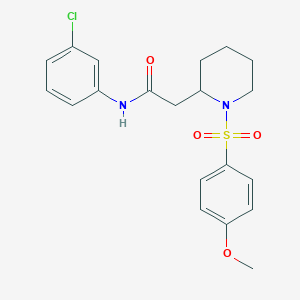

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

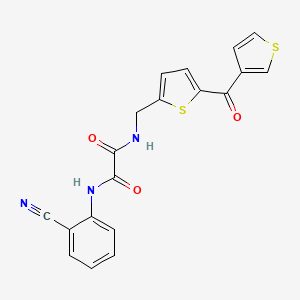

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone, commonly known as HTM, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and survival. Due to its essential role in cancer and other diseases, CK2 has emerged as an attractive therapeutic target, and HTM has shown promising results as a potential drug candidate.

Scientific Research Applications

Synthesis and Chemical Properties

- Stereoselective Synthesis : The compound is used in the stereoselective synthesis of differentially protected morpholines, showcasing its utility in creating structurally complex and diverse morpholine derivatives. This process involves a base-catalyzed cascade reaction starting from chiral epoxides and is significant in the field of organic synthesis (Marlin, 2017).

Biological and Pharmacological Research

- Antitumor Activity : This compound is involved in antitumor studies. The synthesis of similar morpholino compounds and their molecular structure analysis have led to the discovery of distinct inhibition properties on cancer cell lines such as A549, BGC-823, and HepG-2, indicating its potential in cancer therapy research (Tang & Fu, 2018).

Imaging and Diagnostic Applications

- Imaging in Parkinson's Disease : Compounds with a morpholino group have been synthesized for use as potential PET agents, specifically for imaging LRRK2 enzyme activity in Parkinson's disease. This illustrates the compound's potential application in the development of diagnostic tools and its relevance in neuroscience research (Wang et al., 2017).

Chemical Interaction and Solvation Studies

- Proton Transfer Studies : Morpholino compounds have been used in the study of proton transfer in methanol–water mixtures. This research provides insights into the solvation phenomena and the behavior of such compounds in different solvents, contributing to the field of physical chemistry (Naidoo & Sankar, 2001).

properties

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c14-13(15,16)11-4-2-1-3-10(11)12(19)17-5-6-20-8-9(17)7-18/h1-4,9,18H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEFUJIAPVFKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)C2=CC=CC=C2C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Hydroxymethyl)morpholino)(2-(trifluoromethyl)phenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

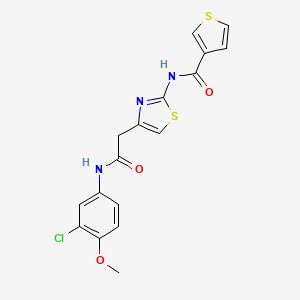

![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)

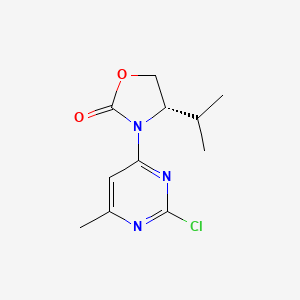

![4-Boc-amino-1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2808133.png)

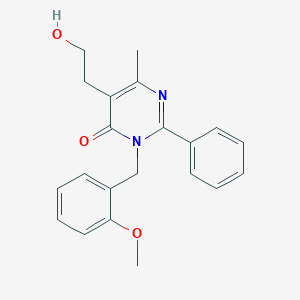

![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2808138.png)

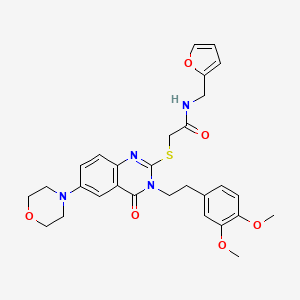

![3,4,9-trimethyl-7-(2-methylprop-2-enyl)-1-benzyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2808145.png)